molecular formula C9H11FN2O4S B14746910 1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B14746910
M. Wt: 262.26 g/mol
InChI Key: POOPEQAXJCJCLD-PXBUCIJWSA-N
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Description

1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a pyrimidine-2,4-dione core attached to a thiolan ring, which is further substituted with fluoro, hydroxy, and hydroxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and thiolan intermediates. Key steps in the synthesis may involve:

    Fluorination: Introduction of the fluoro group using reagents such as diethylaminosulfur trifluoride.

    Hydroxylation: Addition of hydroxy groups through oxidation reactions using agents like osmium tetroxide.

    Hydroxymethylation: Incorporation of the hydroxymethyl group via formaldehyde or related compounds.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups back to hydroxy groups using reducing agents such as sodium borohydride.

    Substitution: Replacement of functional groups with others, for example, nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction can regenerate alcohols.

Scientific Research Applications

1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Nucleic Acids: Binding to DNA or RNA, potentially affecting replication or transcription processes.

    Cellular Pathways: Modulation of signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

    1-[(2R,3S,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-[(2R,3S,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness: The presence of the fluoro group in 1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro and bromo analogs. This makes it particularly valuable in applications where these properties are advantageous.

Properties

Molecular Formula

C9H11FN2O4S

Molecular Weight

262.26 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O4S/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6+,7-,8-/m1/s1

InChI Key

POOPEQAXJCJCLD-PXBUCIJWSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)F

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)F

Origin of Product

United States

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